molecular formula C13H21NO6 B13521350 1-[(Tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid

1-[(Tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13521350
M. Wt: 287.31 g/mol
InChI Key: ZKEHIVOFKXKDQN-IUCAKERBSA-N
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Description

1-[(Tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid is a compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of tert-butoxycarbonyl (Boc) and ethoxycarbonyl groups attached to the pyrrolidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl group and the introduction of an ethoxycarbonyl group at the 5-position of the pyrrolidine ring. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced pyrrolidine compounds.

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group, allowing selective reactions to occur at other positions on the molecule. The ethoxycarbonyl group can participate in esterification and other reactions, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-pyrrolidine-3-carboxylic acid: Similar in structure but with different substituents.

    (S)-1-Boc-3-pyrrolidinecarboxylic acid: Another Boc-protected pyrrolidine derivative.

    tert-Butyloxycarbonyl-protected amino acids: Compounds with similar protecting groups but different core structures.

Uniqueness

1-[(Tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid is unique due to the combination of Boc and ethoxycarbonyl groups, which provide specific reactivity and protection during synthetic processes. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C13H21NO6

Molecular Weight

287.31 g/mol

IUPAC Name

(2S,5S)-5-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H21NO6/c1-5-19-11(17)9-7-6-8(10(15)16)14(9)12(18)20-13(2,3)4/h8-9H,5-7H2,1-4H3,(H,15,16)/t8-,9-/m0/s1

InChI Key

ZKEHIVOFKXKDQN-IUCAKERBSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H](N1C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CCOC(=O)C1CCC(N1C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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